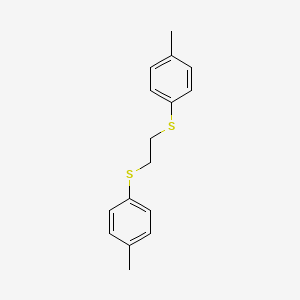

1,2-Bis(p-tolylthio)ethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)sulfanylethylsulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUYYHDXYKTSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954154 | |

| Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-95-7 | |

| Record name | NSC2699 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis P Tolylthio Ethane

Established Synthetic Routes to S,S-Dithioether Linkages

The creation of S,S-dithioether linkages, such as the one present in 1,2-Bis(p-tolylthio)ethane, is predominantly achieved through nucleophilic substitution reactions. This general class of reactions involves an electron-rich sulfur species (nucleophile) attacking an electron-deficient carbon center (electrophile), which bears a suitable leaving group.

The most common and direct approach is analogous to the Williamson ether synthesis. In this method, a thiol is first deprotonated by a base to form a highly nucleophilic thiolate anion. This thiolate then reacts with an alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction. For symmetrical 1,2-dithioethers, this typically involves the reaction of two equivalents of a thiol with one equivalent of a 1,2-dihaloalkane, such as 1,2-dibromoethane or 1,2-dichloroethane. Alternatively, a 1,2-dithiol can be treated with two equivalents of an alkyl halide in the presence of a base.

Transition metal-catalyzed cross-coupling reactions also represent a powerful method for forming carbon-sulfur bonds, particularly for aryl thioethers. However, for a simple aliphatic linkage like the ethane (B1197151) bridge in the target molecule, the direct alkylation approach is often more straightforward and cost-effective.

Adaptations and Refinements for p-Tolyl Substitution

The introduction of the p-tolyl groups onto the sulfur atoms in this compound requires specific precursors, namely a p-tolylthiol source and an electrophilic two-carbon bridge. The primary strategies employed are based on the general principles of alkylation.

Grignard reagents are not typically used for the direct formation of the dithioether linkage itself in this context. Instead, their crucial role lies in the synthesis of the key precursor, p-toluenethiol. Organomagnesium halides (Grignard reagents) are powerful nucleophiles and strong bases used to form new carbon-carbon bonds.

The synthesis of p-toluenethiol can be initiated by preparing the corresponding Grignard reagent, p-tolylmagnesium bromide. This is achieved by reacting 4-bromotoluene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). Subsequently, this Grignard reagent is reacted with elemental sulfur (S8). The initial product is a magnesium thiolate salt, which upon acidic workup (e.g., with dilute HCl) yields the desired p-toluenethiol. This thiol can then be used in the alkylation strategies described below.

The most direct and widely practiced method for synthesizing this compound is the double alkylation of p-toluenethiol with a 1,2-dihaloethane. The reaction proceeds via the formation of a sodium or potassium p-tolylthiolate salt, which then acts as the nucleophile.

The process begins with the deprotonation of p-toluenethiol using a suitable base. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt). The reaction is typically carried out in a polar solvent that can facilitate the SN2 reaction, such as ethanol, dimethylformamide (DMF), or water under phase-transfer conditions.

Once the p-tolylthiolate anion is generated in situ, the electrophilic bridging agent, such as 1,2-dibromoethane or 1,2-dichloroethane, is added. The thiolate performs a nucleophilic attack on one of the electrophilic carbon atoms of the dihaloethane, displacing one halide ion. A second equivalent of the thiolate then displaces the remaining halide ion, completing the formation of the this compound molecule. A successful synthesis of the analogous oxygen-containing compound, 1,2-bis(p-tolyloxy)ethane, has been reported with a high yield of 89.8% by reacting p-cresol with 1,2-dichloroethane in the presence of sodium hydroxide in water, providing a strong procedural model for this thioether synthesis chemicalbook.com.

Table 1: Representative Alkylation Reaction for this compound Synthesis

This table presents a typical laboratory procedure based on established alkylation methodologies.

| Parameter | Value |

| Reactant 1 | p-Toluenethiol |

| Reactant 2 | 1,2-Dibromoethane |

| Base | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-8 hours |

| Workup | Cooling, precipitation, filtration, and recrystallization |

| Stoichiometry | Thiol:Base:Dihaloalkane (2.1 : 2.2 : 1.0) |

Green Chemistry Principles in Dithioether Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The synthesis of this compound can be adapted to align with the principles of green chemistry.

Key areas for improvement in traditional dithioether syntheses include the choice of solvent and reaction conditions. Conventional methods often employ volatile and potentially toxic organic solvents like DMF. Green alternatives focus on several approaches:

Solventless Reactions : Performing the reaction without a solvent can significantly reduce waste. For example, the direct reaction of alcohols and thiols can be achieved under solvent-free conditions, often with heating nih.gov.

Use of Greener Solvents : Replacing hazardous solvents with more environmentally friendly options is a primary goal. Water is an ideal green solvent, and its use can be facilitated by employing phase-transfer catalysts, which help bring the organic reactants into close contact. Ionic liquids are another class of non-volatile solvents that can be used to enhance reaction rates and selectivity.

Catalyst-Free and Metal-Free Approaches : While some thioether syntheses rely on metal catalysts, the classic alkylation route for this compound is often base-mediated and catalyst-free, which is advantageous from a green chemistry perspective chemicalbook.com. Developing methods that use solid, recyclable acid or base catalysts can further improve the environmental profile by simplifying product purification and reducing waste nih.gov.

Atom Economy : The alkylation reaction is inherently efficient in terms of atom economy, as the primary byproduct is a simple salt (e.g., NaBr). The ideal reaction from a green chemistry standpoint would involve the direct substitution of alcohols with thiols, where the only byproduct is water nih.gov.

By considering these principles, the synthesis of this compound can be optimized to be not only efficient but also more sustainable.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes for Molecular Structure

Spectroscopic techniques are invaluable tools for probing the molecular structure of 1,2-Bis(p-tolylthio)ethane, each offering a unique window into its atomic and electronic framework.

Infrared Spectroscopic Investigations

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which correspond to specific functional groups and structural motifs. uobasrah.edu.iq While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its constituent parts: the p-tolyl groups and the ethanedithioether bridge.

The spectrum is expected to be characterized by several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the tolyl rings typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethane (B1197151) backbone (S-CH₂-CH₂-S) are expected to show stretching vibrations in the 2850-2975 cm⁻¹ range. docbrown.info

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Bending: Deformation or bending vibrations of the methylene (CH₂) groups are expected around 1450 cm⁻¹. docbrown.info

C-S Stretching: The carbon-sulfur bond vibrations are typically weaker and appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

These assignments allow for the confirmation of the primary structural components of the molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Tolyl) | ~3000 - 3100 |

| C-H Stretch | Aliphatic (Ethane) | ~2850 - 2975 |

| C=C Stretch | Aromatic (Tolyl) | ~1450 - 1600 |

| C-H Bend | Aliphatic (Ethane) | ~1450 |

Nuclear Magnetic Resonance Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule by probing the chemical environment of ¹H and ¹³C nuclei. researchgate.net

For this compound, the ¹H NMR spectrum is expected to display three distinct signals:

Aromatic Protons: The protons on the p-substituted tolyl rings are chemically non-equivalent and should appear as a pair of doublets in the aromatic region (typically δ 7.0-7.5 ppm). Data from the analogous compound 1,2-Di(p-tolyl)ethane-1,2-dione shows aromatic signals at δ 7.86 and 7.30 ppm. rsc.org

Methylene Protons: The four protons of the ethane bridge (S-CH₂-CH₂-S) are chemically equivalent due to the molecule's symmetry. They are expected to produce a single signal, a singlet, in the upfield region, likely around δ 2.9-3.2 ppm.

Methyl Protons: The six protons of the two equivalent methyl (CH₃) groups on the tolyl rings would yield a sharp singlet, typically around δ 2.3-2.4 ppm. The methyl signal in 1,2-Di(p-tolyl)ethane-1,2-dione appears at δ 2.42 ppm. rsc.org

The ¹³C NMR spectrum would complement this information, showing distinct signals for the non-equivalent carbons: four signals for the aromatic carbons of the tolyl ring, one for the methylene carbons of the ethane bridge, and one for the methyl carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (Tolyl) | Doublet | ~7.0 - 7.5 |

| Methylene (-S-CH₂-) | Singlet | ~2.9 - 3.2 |

Electronic Absorption Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. upi.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the two p-tolylthio moieties.

The key electronic transitions are expected to be π → π* transitions associated with the conjugated π-system of the aromatic rings. masterorganicchemistry.com The presence of the sulfur atom, a chromophore with non-bonding electrons, directly attached to the benzene ring can influence these transitions. The lone pairs on the sulfur can interact with the aromatic π-system, acting as an auxochrome. This interaction typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted toluene. Molecules with similar aryl thioether components are known to exhibit these characteristics. researchgate.net Strong absorptions are therefore anticipated in the ultraviolet region, likely between 250 and 300 nm.

Solid-State Structural Elucidation

While spectroscopic methods define molecular connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including precise bond lengths, bond angles, and conformational details. hw.ac.uk

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

A definitive crystal structure for this compound is not available in the public domain. However, the structural features can be inferred from the analysis of closely related analogues containing the 1,2-disubstituted ethane backbone. One such example is 1,2-Bis(di-2-pyridylphosphinoyl)ethane, whose crystal structure reveals that the molecule lies on a crystallographic inversion center. researchgate.net This symmetry element dictates that the two halves of the molecule are mirror images of each other, related through a central point.

The crystallographic data for this analogue provides a model for the type of structural information obtained from such an analysis.

Table 3: Crystallographic Data for the Analogue 1,2-Bis(di-2-pyridylphosphinoyl)ethane researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₀N₄O₂P₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3760(6) |

| b (Å) | 8.8496(8) |

| c (Å) | 16.2332(11) |

| α (°) | 105.627(7) |

| β (°) | 92.429(5) |

| γ (°) | 112.559(7) |

| Volume (ų) | 1055.67(16) |

Conformational Preferences and Intermolecular Interactions in the Solid State

The conformation of 1,2-disubstituted ethanes is a classic topic in stereochemistry, focusing on the rotation around the central C-C single bond. nih.gov The primary conformations are the anti (or staggered) and gauche forms. pearson.com In the anti conformation, the two substituents are positioned 180° apart, minimizing steric repulsion. youtube.com In the gauche conformation, the substituents have a dihedral angle of 60°. nih.govpearson.com

For molecules with bulky substituents, the anti conformation is generally the most stable and is frequently observed in the solid state. youtube.com The crystal structure of the analogue 1,2-Bis(di-2-pyridylphosphinoyl)ethane confirms this preference, as the molecule's position on an inversion center necessitates a perfectly anti arrangement of the two phosphinoyl groups relative to the ethane bridge. researchgate.net It is highly probable that this compound would adopt a similar centrosymmetric, anti-periplanar conformation in the solid state to minimize the steric hindrance between the large p-tolylthio groups.

In the crystal lattice, intermolecular forces would dictate the packing of the molecules. For aromatic compounds like this compound, weak non-covalent interactions such as van der Waals forces and potential C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighbor would be the primary forces governing the crystal packing.

Theoretical Computations of Molecular Geometry and Electronic Structure

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies on the molecular geometry and electronic structure of this compound. While computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict the geometric and electronic properties of molecules, it appears that detailed theoretical analyses for this particular compound have not been published or made publicly available.

Typically, such theoretical investigations would provide valuable insights into the molecule's conformational preferences, bond lengths, bond angles, and dihedral angles. Furthermore, calculations of the electronic structure would reveal details about the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for understanding the compound's reactivity and electronic properties.

For analogous 1,2-disubstituted ethane derivatives, theoretical studies have often focused on the conformational isomerism around the central C-C bond, particularly the relative energies of the anti and gauche conformers. These studies help in understanding the steric and electronic interactions that govern the molecule's three-dimensional structure.

Unfortunately, due to the absence of specific computational data for this compound, a detailed discussion of its theoretical molecular geometry and electronic structure, including data tables of calculated parameters, cannot be provided at this time. Further research in this area would be necessary to elucidate these properties.

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search for scientific literature, it is not possible to generate the requested article on the coordination chemistry of this compound. The search for detailed research findings on this specific chemical compound yielded insufficient data to fulfill the requirements of the provided outline.

The user's instructions demanded a thorough, informative, and scientifically accurate article focusing solely on "this compound" and strictly adhering to a detailed outline that includes:

Coordination Chemistry of 1,2 Bis P Tolylthio Ethane As a Ligand

Structural Diversity and Metal Coordination Geometries, with a specific subsection on tetrahedral coordination environments.

The conducted searches did not uncover the necessary specific experimental data, such as synthesis procedures, characterization data (e.g., spectroscopic and crystallographic), or detailed structural analyses for complexes of 1,2-Bis(p-tolylthio)ethane with the specified transition metals. While information is available for analogous phosphine-based ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the user's strict exclusion of any information outside the scope of "this compound" prevents the use of such data for comparative or illustrative purposes.

Without peer-reviewed scientific literature detailing the coordination chemistry of this particular ligand, generating an article that is both scientifically accurate and comprehensive, as per the user's request, is not feasible. Any attempt to do so would be speculative and would not meet the required standards of scientific integrity. Therefore, the requested article cannot be produced at this time.

Square Planar Geometries and Stereochemical Conversions

Complexes of this compound with d⁸ transition metal ions such as palladium(II) and platinum(II) are expected to favor a square planar coordination geometry. This preference is well-documented for similar bidentate ligands containing soft donor atoms. While specific crystal structures for complexes of this compound are not widely reported in the cited literature, the behavior of analogous compounds provides a strong basis for predicting their structural characteristics. For instance, palladium(II) and platinum(II) complexes with the related ligand 1,2-bis(diphenylphosphino)ethane (dppe) consistently exhibit a distorted square-planar environment around the metal center. In these structures, the two phosphorus atoms from the dppe ligand and two other ligands (e.g., halides, pseudohalides) define the coordination plane.

Stereochemical conversions in square planar complexes are a common phenomenon. For thioether complexes, this can involve inversion at the pyramidal sulfur centers. This process, which can be studied by variable temperature NMR spectroscopy, does not require the dissociation of the metal-sulfur bond. While specific studies on the stereochemical conversions of this compound complexes are not detailed in the available search results, it is a plausible area of dynamic behavior for these molecules in solution.

Formation of Polynuclear Complexes and Clusters (e.g., Fe-S clusters)

The sulfur atoms of thioether ligands can act as bridging atoms between two or more metal centers, leading to the formation of polynuclear complexes and clusters. A particularly significant area of research is the synthesis of synthetic analogues of iron-sulfur (Fe-S) clusters, which are ubiquitous in biological systems and play crucial roles in electron transfer and catalysis. wikipedia.org

The biosynthesis of these clusters in nature involves a complex machinery of proteins that assemble iron and sulfur atoms on a scaffold before transferring the mature cluster to the target apoprotein. wikipedia.orgnih.gov Synthetic chemists aim to mimic these structures to understand their function and develop new catalysts. Ligands like this compound, with their dithioether functionality, have the potential to support the formation of such polynuclear iron-sulfur cores. While the direct synthesis of an Fe-S cluster using this compound is not explicitly detailed in the provided search results, the general principles of Fe-S cluster synthesis often involve the reaction of an iron source with a sulfur source in the presence of a supporting ligand. The flexible ethane (B1197151) backbone of this compound could allow the two sulfur atoms to bridge multiple iron centers, facilitating the assembly of clusters such as [2Fe-2S] or [4Fe-4S] cores.

Electronic and Magnetic Properties of Metal-Thioether Complexes

The electronic and magnetic properties of transition metal complexes are intrinsically linked to the geometry of the complex and the number of unpaired d-electrons on the metal center.

Electronic Properties: The electronic spectra of transition metal complexes in the UV-Vis region are characterized by d-d transitions and charge-transfer bands. The energies of these transitions are sensitive to the ligand field strength and the coordination geometry. For square planar d⁸ complexes, such as those expected for Pd(II) and Pt(II) with this compound, the d-orbital splitting pattern leads to a highest occupied molecular orbital (HOMO) that is primarily metal-based and a lowest unoccupied molecular orbital (LUMO) that can be either metal- or ligand-based. The electronic spectra of such complexes often exhibit intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV or near-UV region, in addition to the weaker d-d transitions.

Magnetic Properties: The magnetic properties of a complex are determined by the presence of unpaired electrons. Complexes with only paired electrons are diamagnetic and are weakly repelled by a magnetic field. nih.gov In contrast, complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. The magnitude of this attraction is quantified by the magnetic susceptibility, from which the effective magnetic moment (µeff) can be calculated. rsc.org

For square planar d⁸ complexes of palladium(II) and platinum(II), the large energy gap between the filled d-orbitals and the empty d(x²-y²) orbital typically results in a low-spin electronic configuration with no unpaired electrons. Therefore, square planar complexes of this compound with Pd(II) and Pt(II) are expected to be diamagnetic. For other metal ions with different d-electron counts or in different geometries (e.g., tetrahedral or octahedral), paramagnetic behavior is possible. The precise magnetic moment would depend on the number of unpaired electrons as dictated by the ligand field splitting.

Reactivity of Coordinated this compound Complexes

The coordination of this compound to a metal center can induce new reactivity in the ligand itself and can also influence the reactivity of the metal center.

Subsequent Reactions of Metal-Bound Ligands

While specific subsequent reactions of coordinated this compound are not detailed in the search results, general reactivity patterns for coordinated thioether ligands include oxidation of the sulfur atoms to sulfoxides or sulfones. The metal center can mediate or catalyze such transformations. Additionally, cleavage of the C-S bond is a known reaction pathway, particularly in the context of desulfurization reactions.

Influence of Ligand on Metal Center Reactivity (e.g., Cyclometallation)

The presence of the this compound ligand can significantly influence the reactivity of the metal center. One important reaction is cyclometallation, which involves the intramolecular activation of a C-H bond of the ligand by the metal center to form a stable metallacycle. nih.gov For this compound, the tolyl groups possess aryl C-H bonds that could potentially undergo such activation.

Cyclometallation is a key step in many catalytic cycles and is often facilitated by an initial coordination of a donor atom to the metal, which brings the C-H bond into close proximity. In the case of this compound, the coordination of the sulfur atoms would position the ortho-C-H bonds of the tolyl groups favorably for activation by the metal center. Palladium(II) complexes are particularly well-known to undergo cyclometallation reactions with aryl thioether ligands. semanticscholar.org This process typically involves the formation of a five-membered palladacycle, which is a stable structural motif. The resulting cyclometalated complex would have a new carbon-metal sigma bond, rendering the ligand tridentate (S, S, C-). Such cyclometalation reactions can alter the catalytic activity and selectivity of the metal complex.

Catalytic Applications of 1,2 Bis P Tolylthio Ethane and Its Metal Complexes

Catalysis in Organic Transformations

Metal complexes incorporating 1,2-Bis(p-tolylthio)ethane as a ligand have demonstrated utility in a range of organic transformations. The electronic and steric properties imparted by the p-tolylthio groups can be fine-tuned to influence the reactivity and selectivity of the metallic center, making these complexes attractive candidates for catalyst development.

The formation of carbon-carbon bonds is fundamental to the construction of organic molecules. Metal complexes of this compound and similar thioether ligands have shown potential in facilitating these crucial reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically catalyzed by palladium complexes. While phosphine (B1218219) ligands are commonly employed, the use of thioether ligands such as this compound offers an alternative that can influence the catalytic cycle. The sulfur atoms of the thioether can coordinate to the palladium center, stabilizing the catalytic species and modulating its reactivity. Although direct studies detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented, the general principles of palladium catalysis with bidentate ligands suggest its potential applicability. The catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination steps. The electronic properties of the thioether ligand could impact the rates of these elementary steps.

The A3 (Aldehyde-Alkyne-Amine) coupling is a multicomponent reaction that provides a direct and atom-economical route to propargylamines. These reactions are often catalyzed by copper(I) complexes. The use of thioether-containing ligands can influence the efficiency and selectivity of these transformations. For instance, copper(II)-thioamide combinations have been reported as effective catalysts for A3 coupling under solvent-free conditions, where the thioamide is believed to reduce Cu(II) to the active Cu(I) species and also act as a ligand. nih.govpnu.ac.ir This suggests that thioether ligands like this compound could coordinate to the copper center, stabilizing the catalytically active species and facilitating the key steps of the reaction, which involve the formation of a copper acetylide and its subsequent addition to an in situ-formed iminium ion. phytojournal.comnih.govmdpi.comresearchgate.net

Table 1: Copper-Catalyzed A3 Coupling with Thioamide Ligand

| Entry | Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Morpholine | Phenylacetylene | Cu(II)-thioamide | None | 80 | 0.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | Cu(II)-thioamide | None | 80 | 0.75 | 92 |

| 3 | 4-Methoxybenzaldehyde | Morpholine | Phenylacetylene | Cu(II)-thioamide | None | 80 | 0.5 | 96 |

| 4 | Benzaldehyde | Piperidine | Phenylacetylene | Cu(II)-thioamide | None | 80 | 0.5 | 94 |

Data extrapolated from studies on similar catalytic systems. pnu.ac.ir

Rhodium complexes are often employed as catalysts in enyne coupling and hydrovinylation reactions, which are valuable methods for the synthesis of complex cyclic and acyclic molecules. The coordination of sulfur-containing ligands to the rhodium center can significantly influence the outcome of these reactions. While specific data on this compound is scarce, studies on rhodium-catalyzed hydrothiolation of alkynes with thiol-containing ligands demonstrate the affinity of rhodium for sulfur donors and their role in catalytic cycles involving alkyne activation. organic-chemistry.orgrsc.orgnih.gov It is plausible that a rhodium complex of this compound could catalyze enyne cycloisomerization through a mechanism involving the formation of a rhodium vinylidene intermediate. organic-chemistry.org The electronic and steric environment provided by the thioether ligand would be crucial in determining the reaction's efficiency and selectivity.

The activation of small, abundant molecules like carbon dioxide is a significant goal in sustainable chemistry. Cobalt complexes have shown promise in the catalytic hydrosilylation of CO2 to produce valuable C1 feedstocks like formic acid, formaldehyde, and methanol. The choice of ligand is critical in controlling the selectivity of the reduction. While direct catalytic data for a this compound-cobalt complex is not available, studies on cobalt complexes with PNP pincer-type ligands provide a model for how such a catalyst might function. nih.govrwth-aachen.denih.gov The catalytic cycle is believed to involve a cobalt(I) hydride as the active species, which reacts with CO2. The electronic properties of the ligand framework influence the hydride donor ability of the cobalt center and the stability of key intermediates, thereby dictating the reduction level of the CO2. A cobalt-based catalyst with a PNP pincer-type triazine ligand can operate at low catalyst loadings and moderate temperatures to convert CO2 at ambient pressures. rwth-aachen.denih.govnih.gov The selectivity can be tuned by adjusting reaction conditions such as the silane (B1218182) used, solvent, and temperature. rwth-aachen.denih.govnih.gov

Table 2: Cobalt-Catalyzed Hydrosilylation of CO2 with a PNP Pincer Ligand

| Product Level | Silane | Solvent | Temp (°C) | Time (h) | Selectivity (%) |

| Formate | Diphenylsilane | Neat | 40 | 4 | 96 |

| Formaldehyde | Phenylsilane | Neat | 80 | 8 | 71 |

| Methanol | Phenylsilane | DMSO | 80 | 4 | 99 |

Data from a representative cobalt-pincer complex system. nih.govnih.gov

Manganese(III) acetate (B1210297) is a well-known reagent for initiating radical reactions, including tandem cyclization processes that can rapidly build molecular complexity. wikipedia.org These reactions proceed through the single-electron oxidation of a substrate to generate a radical intermediate, which then undergoes intramolecular cyclization. While this compound itself is not the primary catalyst in these transformations, the coordination of such a thioether ligand to the manganese center could potentially modulate its redox properties and influence the efficiency and selectivity of the radical generation step. Manganese-mediated radical cyclizations have been successfully applied to the synthesis of complex natural products, often involving the formation of multiple rings in a single step. nih.gov The presence of a thioether ligand could also play a role in stabilizing reactive intermediates or in directing the stereochemical outcome of the cyclization. For instance, the manganese(III)-mediated oxidative radical cyclization of α-(methylthio)acetamides has been shown to lead to the formation of erythrinane alkaloids. nih.gov

Table 3: Manganese(III)-Mediated Tandem Radical Cyclization

| Substrate | Product | Reagent | Yield (%) |

| Dialkene with β-diketone | Tricycloillicinone derivative | Mn(OAc)3, Cu(OAc)2 | 78 |

| Dialkene with lactone precursor | (-)-Estafiatin precursor | Mn(OAc)3, Cu(OAc)2 | - |

| Polyene precursor | (±)-Isostevial precursor | Mn(OAc)3 | - |

Examples of tandem cyclizations in natural product synthesis. nih.gov

Carbon-Carbon Bond Forming Reactions

Role of Sulfur in Catalytic Mechanisms

The sulfur atoms in this compound play a pivotal role in its coordination to a metal center and the subsequent catalytic activity of the complex. Thioether ligands are typically considered soft donors, which preferentially bind to soft metal centers. This interaction can influence the electronic properties of the metal, thereby modulating its reactivity in a catalytic cycle.

One of the key characteristics of thioether ligands is their potential for hemilability. researchgate.net This means that one of the sulfur atoms can reversibly dissociate from the metal center, creating a vacant coordination site necessary for substrate binding and activation. This dynamic coordination behavior is crucial for many catalytic processes. The dissociation of a sulfur donor can be influenced by the steric bulk of the ligand and the electronic nature of the metal and other co-ligands. nih.gov

The sulfur atoms can also participate directly in the catalytic transformation. For instance, in certain reactions, the sulfur atom can act as a nucleophile or be involved in redox processes. The electron-rich nature of the sulfur atoms in this compound, enhanced by the electron-donating p-tolyl groups, can increase the electron density at the metal center. This can, in turn, promote oxidative addition steps in catalytic cycles, a common elementary step in cross-coupling reactions.

Ligand Design and Catalyst Performance Optimization

The performance of a catalyst based on a this compound-metal complex can be fine-tuned through strategic ligand design. The modular nature of this ligand, with its tolyl substituents, allows for systematic modifications to optimize catalytic activity and selectivity for a specific reaction.

Electronic Effects: The electronic properties of the ligand can be altered by introducing different substituents on the aryl rings. For example, electron-donating groups would increase the electron density on the sulfur atoms and, consequently, on the metal center, which could enhance the rate of oxidative addition. Conversely, electron-withdrawing groups would decrease the electron density, making the metal center more electrophilic and potentially enhancing its reactivity towards electron-rich substrates.

Steric Effects: The steric bulk of the ligand is another critical parameter for catalyst optimization. The tolyl groups in this compound provide a certain degree of steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the metal complex, which in turn affects the accessibility of the catalytic site to the substrates. Increasing the steric bulk can favor reductive elimination, the product-forming step in many catalytic cycles, and can also impart selectivity in reactions where multiple products are possible.

Bite Angle: The bite angle of the bidentate dithioether ligand, determined by the geometry of the ethane (B1197151) backbone, is a crucial factor in determining the coordination geometry at the metal center. This, in turn, influences the catalytic activity and selectivity. Modifying the backbone of the dithioether ligand can alter the bite angle and thus the performance of the catalyst.

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The structure, and therefore the properties, of these materials can be tuned by carefully selecting the metal and the organic ligand. The flexibility and coordination geometry of ligands like 1,2-Bis(p-tolylthio)ethane play a crucial role in directing the assembly of these supramolecular architectures.

The flexible ethane (B1197151) bridge in dithioether ligands allows them to adopt various conformations, which, combined with the coordination preferences of different metal ions, can result in coordination polymers of varying dimensionality. While research specifically detailing this compound is limited, studies on the closely related ligand 1,2-bis(phenylthio)ethane provide significant insight. For instance, the reaction of 1,2-bis(phenylthio)ethane with a gold salt produces a complex, [Au₂LCl₂], where adjacent units are connected through gold-gold (aurophilic) interactions to form a two-dimensional (2D) supramolecular network acs.org.

The dimensionality of polymers can be influenced by the choice of coligands. For example, in systems based on bis(tetrazolyl)alkane ligands, the application of dinitrile coligands can increase the dimensionality of the resulting network, enabling the bridging of polymeric layers to form 3D structures. rsc.org Similarly, flexible ligands can form simple one-dimensional (1D) chain-like polymers or more complex two-dimensional (2D) sheets depending on the reaction conditions and the metal center involved. nus.edu.sgnih.gov For example, a nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene demonstrates a 1D extended structure built from alternating large rings. nih.gov

The architecture of a coordination polymer is highly sensitive to the structure of its organic ligands. Modifications to the ligand can profoundly influence the resulting polymer's topology, dimensionality, and functionality. The topological features of amphiphilic polymers, for example, have significant effects on the structure of polymer micelles due to their impact on excluded volume interactions and the conformation of polymer chains mdpi.com.

In the context of this compound, modifications could be made to either the p-tolyl groups or the ethane backbone. Introducing bulky substituents on the tolyl rings would increase steric hindrance, potentially altering the packing of the ligands and forcing the formation of more open or lower-dimensionality frameworks. Conversely, adding functional groups capable of forming hydrogen bonds could lead to the assembly of higher-dimensional networks through these secondary interactions nus.edu.sg. The use of rigid versus flexible linkers is another critical factor; rigid ligands often lead to predictable, stable frameworks, while flexible ligands can result in more complex and dynamic structures. researchgate.net The application of different coligands can also govern the dimensionality of the resulting networks, as seen in Fe(II) coordination polymers where dinitrile coligands can either coordinate in a monodentate fashion to form 2D polymers or act as bridging molecules to create 3D networks rsc.org.

Advanced Materials for Specific Functions

The unique structural and electronic properties of materials derived from this compound and related ligands make them candidates for a range of advanced applications, from electronics to environmental technologies.

Photovoltaic downshifters are materials that absorb high-energy photons (like UV light) and re-emit them as lower-energy visible light that can be more efficiently converted into electricity by solar cells researchgate.net. Coordination polymers are actively researched for this purpose. While direct applications of this compound in this area are not widely documented, related materials show significant promise. For instance, nickel bis(dithiolene)-based 1D coordination polymers have emerged as highly conductive n-type semiconductors, a crucial component in many electronic devices. chemrxiv.org The efficient electron delocalization along the polymer backbone, facilitated by the coordination between the sulfur-containing ligand and the metal center, is key to their electronic properties. chemrxiv.org Furthermore, copper(I) coordination polymers synthesized with the bridging ligand 1,2-bis(4-pyridyl)ethane (B167288) can absorb UV photons and emit light in the visible spectrum, demonstrating their potential as downshifters researchgate.net. This suggests that coordination polymers based on sulfur-containing linkers like this compound could be a fruitful area for future research in optoelectronic materials.

Organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors because they can adsorb onto a metal surface and form a protective film. This film acts as a barrier, preventing corrosive species from reaching the metal mdpi.com. The sulfur atoms in this compound make it a candidate for such applications.

Studies on analogous compounds demonstrate the efficacy of this molecular design. For example, a derivative containing p-tolyl groups, N1, N1'-(ethane-1, 2-diyl)bis(ethane-1, 2-diaminium) O,O- di- p-tolylphosphorodithioate, has been shown to be an excellent mixed-type corrosion inhibitor for steel in acidic solutions, achieving an inhibition efficiency of up to 99.7% at a concentration of 180 mg L⁻¹ electrochemsci.org. Similarly, silane-based coatings derived from 1,2-bis(triethoxysilyl)ethane (BTSE) have been successfully used to protect aluminum alloys from corrosion in saline environments by forming a dense, highly cross-linked protective layer at the metal-film interface. researchgate.netresearchgate.net

| Concentration (mg L⁻¹) | Corrosion Current Density (μA cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1584.0 | - |

| 20 | 147.2 | 90.7 |

| 60 | 47.8 | 97.0 |

| 100 | 29.5 | 98.1 |

| 140 | 23.1 | 98.5 |

| 180 | 20.6 | 98.7 |

Data sourced from a study on N1, N1'-(ethane-1, 2-diyl)bis(ethane-1, 2-diaminium) O,O- di- p-tolylphosphorodithioate (II-inh) electrochemsci.org.

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are valuable for applications in catalysis, separation, and adsorption. Molecular sieves are a class of these materials that can separate molecules based on size and shape rochester.edu. Periodic mesoporous organosilicas (PMOs) are a type of material where organic fragments are integrated into the silica framework.

Ethane-bridged alkoxysilane precursors, such as 1,2-bis(trimethoxysilyl)ethane (BTME) and 1,2-bis(triethoxysilyl)ethane (BTEE), are used to synthesize hybrid monoliths and PMOs with well-defined mesoporous structures. nih.govnih.gov The sol-gel condensation of these precursors creates a framework with Si-C bonds that enhance chemical stability and maintain a uniform pore size distribution. nih.gov These materials can be tailored to have specific pore diameters and particle morphologies, making them effective as molecular sieves for separating molecules like ethylene (B1197577) and ethane. nih.govnist.gov While this compound is not an alkoxysilane itself, the use of its ethane-bridged structural analogues in creating robust porous materials highlights the utility of the core ethane linker in designing molecular sieves.

| Precursor(s) | Structure | Average Pore Diameter (nm) | Average Particle Diameter (μm) |

|---|---|---|---|

| 1,2-bis(triethoxysilyl)ethane (BTEE) | 2D hexagonal (p6m) | 7.3 - 8.4 | 2 - 3 |

| Mixture of BTEE and 1,4-bis(triethoxysilyl)benzene (BTEB) | 2D hexagonal (p6m) | 7.3 - 8.4 | 2 - 3 |

| Mixture of BTEE and 2,5-bis(triethoxysilyl)thiophene (BTET) | 2D hexagonal (p6m) | 7.3 - 8.4 | 2 - 3 |

Data sourced from a study on PMOs synthesized using various organosilica precursors nih.gov.

Self-Assembly Processes and Supramolecular Architectures

Information on the self-assembly processes and supramolecular architectures of this compound is not available in the reviewed scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1,2-bis(p-tolylthio)ethane. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.com For diaryl thioether derivatives, the nature of the substituents on the aryl rings can significantly influence these frontier orbital energies and, consequently, the reactivity of the sulfur atoms. nih.gov

Calculations can also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. Regions of negative potential, typically around the sulfur atoms due to their lone pairs, are indicative of sites susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. mdpi.com This information is vital for predicting how this compound will interact with other chemical species.

Table 1: Calculated Electronic Properties of a Representative Diaryl Thioether *

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.5 D |

Note: Data is for a representative diaryl thioether and is intended to be illustrative of the types of parameters obtained from quantum chemical calculations. Actual values for this compound may vary.

Modeling of Ligand-Metal Interactions and Bonding

Computational modeling is extensively used to study the interactions between this compound and metal centers. These models provide detailed information about the geometry of the resulting metal complexes and the nature of the metal-ligand bonds.

DFT calculations can be used to optimize the geometry of metal complexes containing this compound, predicting bond lengths and angles with high accuracy. nih.gov For instance, in palladium and platinum complexes with a similar ligand, 1,2-bis-(2-hydroxymethylphenylthio)ethane, theoretical studies have been instrumental in analyzing intramolecular interactions, such as C-H···M anagostic interactions, where a hydrogen atom on the ligand interacts with the metal center. uaeh.edu.mxresearchgate.net These weak interactions can have a significant effect on the geometry and stability of the complex. uaeh.edu.mxresearchgate.net

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can further elucidate the nature of the ligand-metal bonding. This method can identify bond critical points and characterize the interactions as either predominantly electrostatic or covalent. researchgate.net For thioether ligands, the bonding is generally understood as a combination of σ-donation from the sulfur lone pairs to the metal and, in some cases, π-back-donation from the metal to the ligand. Computational studies on Ni(II) complexes with thiolate ligands have shown that the nature of the sulfur-metal bond is highly dependent on the electronic properties of both the ligand and the metal. acs.orgnih.gov

Prediction of Conformational Energetics and Dynamics

The flexible ethane (B1197151) bridge in this compound allows for a range of possible conformations, and computational methods are essential for predicting their relative energies and the dynamics of their interconversion.

Conformational analysis typically involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bond of the ethane backbone and the C-S bonds. These calculations can identify the most stable conformers and the energy barriers between them. The conformational flexibility of a ligand is a critical factor in its coordination chemistry, as it determines the ligand's ability to adopt the geometry required for chelation to a metal center. nih.govsemanticscholar.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. rsc.orgbenthamdirect.comnih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the timescale of conformational changes. mdpi.com This information is particularly valuable for understanding how the ligand's flexibility influences its binding to a receptor or a metal catalyst. nih.gov

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions involving this compound, both in its synthesis and its role as a ligand in catalysis.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. nih.govacs.org This allows for the determination of activation energies and the identification of the rate-determining step of a reaction. For catalytic reactions where this compound acts as a ligand, computational studies can help to unravel the catalytic cycle. units.it For example, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT could be used to model the key steps of oxidative addition, transmetalation, and reductive elimination, providing insights into how the thioether ligand influences the efficiency and selectivity of the catalyst.

These computational investigations can also be used to explore the feasibility of different proposed mechanisms and to rationalize experimental observations. acs.org

Theory-Driven Ligand Design and Synthesis

The insights gained from theoretical and computational investigations can be used to guide the design of new ligands with improved properties. This "in silico" approach to ligand design is becoming increasingly important in the development of new catalysts and functional materials.

By understanding the structure-property relationships of this compound, chemists can computationally screen a variety of modified structures to identify candidates with enhanced catalytic activity, selectivity, or stability. For example, the electronic properties of the ligand can be fine-tuned by introducing different substituents on the tolyl rings. researchgate.net Computational calculations can predict how these modifications will affect the ligand's HOMO-LUMO gap, its donor strength, and its interaction with a given metal center.

This theory-driven approach can significantly reduce the time and resources required for the experimental synthesis and testing of new ligands, accelerating the discovery of novel and more efficient chemical systems. rsc.org

Future Research Directions and Emerging Areas

Development of Asymmetric Catalysis with Chiral Analogues

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, heavily relies on the development of novel chiral ligands. While 1,2-Bis(p-tolylthio)ethane is an achiral molecule, its framework serves as an excellent scaffold for the design of chiral analogues. The development of C₂-symmetric chiral dithioether ligands is a significant area of interest due to their potential to induce high stereoselectivity in metal-catalyzed reactions. nih.govresearchgate.net

Future research will likely focus on introducing chirality into the this compound structure in two primary ways:

Modification of the Ethane (B1197151) Backbone: Introducing chiral substituents onto the two-carbon bridge.

Chirality at the Sulfur Atom: The sulfur atoms in thioether ligands can become stereogenic centers upon coordination to a metal, leading to different diastereomers. bohrium.com

These chiral analogues could be synthesized from enantiopure starting materials or through stereoselective reactions. The resulting chiral dithioether ligands would then be complexed with various transition metals, such as rhodium, iridium, palladium, and platinum, to create catalysts for a range of asymmetric transformations. bohrium.com Key reactions that could benefit from these new chiral ligands include asymmetric hydrogenation, allylic alkylation, and Michael additions. researchgate.net The electronic properties of the tolyl groups can be finely tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

A comparative analysis of potential chiral dithioether ligands for asymmetric catalysis is presented below.

| Ligand Type | Source of Chirality | Potential Applications in Asymmetric Catalysis | Key Features |

| Backbone-Modified Analogues | Chiral groups on the ethane bridge | Hydrogenation, Hydrosilylation, Allylic Substitution | C₂-symmetry can lead to high enantioselectivity. The rigid backbone can enhance stereocontrol. |

| Sulfur-Centered Chiral Analogues | Pyramidal inversion barrier at coordinated sulfur atoms | Michael Addition, Conjugate Addition | Chirality is induced upon coordination. The dynamic nature could be harnessed for specific catalytic cycles. |

| Heterodonor Ligands (S,N or S,O) | Combination of thioether with other chiral donor groups (e.g., oxazolines) | Friedel-Crafts Alkylation, Aldol Reactions | Provides a different steric and electronic environment around the metal center. nih.govbohrium.com |

Integration into Advanced Functional Materials

The ability of this compound to act as a flexible bridging ligand makes it a valuable component for the construction of advanced functional materials such as coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are of immense interest due to their tunable structures and potential applications in gas storage, separation, and catalysis.

The sulfur atoms of the dithioether ligand can coordinate to various metal ions, while the tolyl groups can influence the porosity and dimensionality of the resulting framework through steric effects and potential π-π stacking interactions. Future work in this area could involve:

Synthesis of Novel Coordination Polymers: Reacting this compound with a variety of metal salts (e.g., Ag(I), Cd(II), Zn(II)) to create new one-, two-, or three-dimensional coordination polymers. nus.edu.sg The flexibility of the ethane linker can allow for the formation of interesting topologies, such as helical chains or interwoven networks.

Development of Thioether-Based MOFs: Using this compound or its carboxylated derivatives as linkers for the synthesis of MOFs. rsc.org The presence of sulfur in the framework can impart unique properties, such as high affinity for heavy metals or catalytic activity for specific organic transformations. Thiol and thioether-based MOFs represent a specific category where sulfur groups are present in the organic linkers. rsc.org

Post-Synthetic Modification: Introducing this compound into existing porous materials through post-synthetic modification to introduce sulfur-based functionalities. rsc.org

The integration of this dithioether ligand into such materials could lead to applications in areas like selective gas adsorption, heterogeneous catalysis, and chemical sensing.

Bio-inspired Catalysis and Metallobiomimetic Systems (e.g., CO Dehydrogenase Models)

Nature provides inspiration for the design of highly efficient and selective catalysts. Many metalloenzymes feature active sites with metal ions in a sulfur-rich coordination environment. A prime example is Carbon Monoxide Dehydrogenase (CODH), an enzyme that plays a crucial role in the global carbon cycle by catalyzing the reversible oxidation of carbon monoxide to carbon dioxide. tu-berlin.de The active sites of CODHs often contain nickel and iron-sulfur clusters. tu-berlin.denih.gov

Synthetic models that mimic the structure and function of these active sites are invaluable for understanding the enzymatic mechanism and for developing new catalysts for small molecule activation, such as CO₂ reduction. nih.gov The dithioether moiety of this compound, combined with its ability to coordinate to nickel, makes it an excellent candidate for building structural and functional models of the CODH active site.

Future research in this direction could include:

Synthesis of Nickel-Dithioether Complexes: Preparing and structurally characterizing nickel complexes with this compound to replicate the Ni-S coordination environment found in CODH. researchgate.netx-mol.com

Functional Studies: Investigating the reactivity of these synthetic models towards small molecules like CO and CO₂. This would involve studying their ability to bind and activate these substrates, providing insights into the catalytic cycle of the native enzyme.

Heterobimetallic Systems: Developing more sophisticated models by incorporating other metals, such as iron, to better mimic the complex [NiFe] active sites of certain CODHs. nih.gov

These bio-inspired studies not only advance our understanding of enzymatic catalysis but also guide the design of new, efficient catalysts for energy-relevant reactions.

Exploration of Redox Properties for Sensing and Energy Applications

The sulfur atoms in thioether ligands are redox-active and can undergo oxidation to form sulfoxides and sulfones. This redox activity can be harnessed for various applications, particularly in the development of electrochemical sensors and energy storage materials.

The redox potential of the sulfur atoms in this compound and its metal complexes can be influenced by the nature of the metal center and the substituents on the aromatic rings. This tunability is key to designing materials for specific applications.

Electrochemical Sensors: The interaction of a target analyte with the sulfur atoms or the metal center of a this compound complex can lead to a measurable change in its redox properties. This principle can be used to design electrochemical sensors for the detection of various species, such as metal ions, anions, or organic molecules. mdpi.com Future work could focus on immobilizing these complexes on electrode surfaces to create sensitive and selective sensing platforms. ruhr-uni-bochum.de

Energy Storage: Polymers and MOFs incorporating redox-active units are being actively investigated for use in batteries and supercapacitors. The reversible oxidation of the thioether groups in materials derived from this compound could potentially be used for charge storage. Research could explore the synthesis of conductive polymers or MOFs where the dithioether ligand acts as the redox-active component. mdpi.com The high electrical conductivity and redox capacity of such materials could make them suitable for applications in electrochemical power sources. mdpi.com

The exploration of these redox properties opens up new avenues for the application of this compound in materials science, with potential impacts on environmental monitoring and energy technology.

Q & A

Q. What are the recommended synthesis methods for 1,2-Bis(p-tolylthio)ethane, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution between p-tolylthiol and 1,2-dibromoethane under basic conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .

- Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve thiolate anion availability .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product. Low yields (<10%) in analogous phosphine syntheses highlight the need for stoichiometric precision and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms thioether linkages (C-S at ~40 ppm) .

- X-ray crystallography : Resolves conformational preferences (e.g., gauche or antiperiplanar S-S arrangements) and bond angles .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., EI+ for M at m/z 318).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential sulfide volatility.

- Waste disposal : Segregate sulfur-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How does the electronic environment of the p-tolylthio groups influence its coordination behavior in transition metal complexes?

The electron-donating methyl groups on the p-tolyl rings enhance the thioether’s σ-donor strength, favoring coordination to soft metals (e.g., Pd, Pt). Steric hindrance from the tolyl groups may limit chelation efficiency, as seen in analogous diphosphine ligands . Comparative studies with unsubstituted thioethers (e.g., 1,2-bis(phenylthio)ethane) can isolate electronic vs. steric effects.

Q. In studies reporting conflicting thermal stability data, what experimental variables could account for these discrepancies?

- Purity : Impurities (e.g., unreacted thiol) lower observed decomposition temperatures.

- Heating rate : Fast rates in TGA may mask stepwise degradation.

- Atmosphere : Oxidative (air) vs. inert (N) conditions alter decomposition pathways. For example, flame-retardant analogs show stability variations due to radical scavenging mechanisms .

Q. How can solubility parameters be systematically investigated to inform solvent selection for crystallization?

- Hansen solubility parameters : Measure δ, δ, δ via solubility tests in solvents like hexane (nonpolar), acetone (polar aprotic), and methanol (polar protic).

- Crystallization trials : Use mixed solvents (e.g., DCM/hexane) to modulate polarity. Analogous glycol ethers exhibit improved solubility in halogenated solvents .

Q. What role does this compound play in flame-retardant polymer composites, and how does it compare to halogenated alternatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.